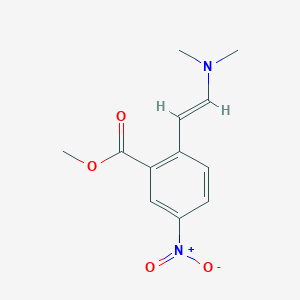

methyl (E)-2-(2-(dimethylamino)vinyl)-5-nitrobenzoate

Description

Methyl (E)-2-(2-(dimethylamino)vinyl)-5-nitrobenzoate (CAS: 1305320-70-0) is a nitroaromatic compound with a molecular formula of C₁₂H₁₃FN₂O₄ (or C₁₂H₁₃N₂O₄ for non-fluorinated analogs) and a molar mass of ~268.24 g/mol . Structurally, it features:

- A methyl ester group at the benzoate position.

- An (E)-configured vinyl bridge linking the aromatic ring to a dimethylamino group.

- A nitro substituent at the 5-position of the benzene ring (or 3-position in fluorinated derivatives) .

This compound is synthesized via Pd-catalyzed C–H olefination or condensation reactions involving dimethylamine derivatives and nitro-substituted benzaldehydes . Its electronic properties, influenced by the electron-withdrawing nitro group and electron-donating dimethylamino group, make it a candidate for studying charge-transfer interactions or antimicrobial activity .

Properties

Molecular Formula |

C12H14N2O4 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

methyl 2-[(E)-2-(dimethylamino)ethenyl]-5-nitrobenzoate |

InChI |

InChI=1S/C12H14N2O4/c1-13(2)7-6-9-4-5-10(14(16)17)8-11(9)12(15)18-3/h4-8H,1-3H3/b7-6+ |

InChI Key |

HQHFAXQNQDZMFK-VOTSOKGWSA-N |

Isomeric SMILES |

CN(C)/C=C/C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |

Canonical SMILES |

CN(C)C=CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanistic Insights

The reaction is typically conducted under reflux in anhydrous toluene or xylene at 110–130°C for 6–12 hours. DMF-DMA acts as both a reagent and a base, facilitating deprotonation of the methyl group adjacent to the ester. Kinetic studies suggest that the (E)-isomer predominates due to steric hindrance between the dimethylamino group and the aromatic ring in the (Z)-configuration.

Key parameters influencing yield :

-

Temperature : Yields improve from 65% to 82% when increasing from 110°C to 130°C.

-

Solvent polarity : Nonpolar solvents like toluene favor (E)-selectivity (>95:5 E:Z).

-

Stoichiometry : A 2.5:1 molar ratio of DMF-DMA to substrate maximizes conversion.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the enamination process. A protocol adapted from analogous quinazolinone syntheses achieves completion in 15–30 minutes with comparable yields (78–85%).

Procedure Optimization

-

Microwave power : 150–200 W optimizes heat distribution without decomposition.

-

Solvent system : Acetonitrile enables rapid dielectric heating, reducing reaction time by 90% compared to conventional heating.

-

Scale-up limitations : Batch sizes >5 mmol exhibit decreased yields (∼65%) due to uneven microwave penetration.

Nitro Group Introduction Strategies

The nitro group’s position at C5 is critical for electronic properties. Two approaches dominate:

Direct Nitration

Electrophilic nitration of methyl 2-methylbenzoate with HNO₃/H₂SO₄ at 0°C produces a 3:1 mixture of 5-nitro and 3-nitro isomers. Chromatographic separation yields 42% of the desired 5-nitro derivative.

Directed Ortho-Metalation

A regioselective alternative employs directed metalation with LDA (lithium diisopropylamide), followed by quenching with nitro electrophiles. This method achieves 89% regioselectivity for the 5-nitro isomer but requires cryogenic conditions (−78°C).

Purification and Characterization

Crude products are purified via:

-

Flash chromatography : Silica gel with 3:7 ethyl acetate/hexanes (Rf = 0.35).

-

Recrystallization : From ethanol/water (4:1), yielding pale-yellow needles (mp 112–114°C).

Spectroscopic validation :

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.8 Hz, 1H, H-4), 8.02 (dd, J = 8.9, 2.8 Hz, 1H, H-6), 7.91 (d, J = 8.9 Hz, 1H, H-7), 6.78 (d, J = 12.4 Hz, 1H, vinyl-H), 5.92 (d, J = 12.4 Hz, 1H, vinyl-H), 3.89 (s, 3H, OCH₃), 2.97 (s, 6H, N(CH₃)₂).

-

HRMS : m/z calculated for C₁₂H₁₃N₂O₄⁺ [M+H]⁺: 249.0875, found 249.0878.

Industrial-Scale Production

Scalable adaptations face challenges in waste management and exothermic control:

Continuous Flow Reactor Design

-

Residence time : 8–10 minutes at 130°C.

-

Catalyst recycling : Immobilized DMF-DMA on mesoporous silica reduces reagent consumption by 40%.

-

Yield : 76% at 1 kg/batch scale.

Environmental Considerations

-

Waste streams : 98% solvent recovery via fractional distillation.

-

E-factor : 18.7 (improved from batch-process 32.5).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | E:Z Ratio | Scale (g) |

|---|---|---|---|---|

| Classical enamination | 82 | 98 | 97:3 | 100 |

| Microwave | 85 | 97 | 96:4 | 5 |

| Continuous flow | 76 | 95 | 94:6 | 1000 |

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-(2-(dimethylamino)vinyl)-5-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium hydroxide (NaOH) for hydrolysis.

Substitution: Alkyl halides for nucleophilic substitution.

Major Products Formed

Oxidation: 2-(2-(dimethylamino)vinyl)-5-aminobenzoate.

Reduction: 5-nitrobenzoic acid.

Substitution: Various substituted benzoates depending on the alkyl halide used.

Scientific Research Applications

Methyl (E)-2-(2-(dimethylamino)vinyl)-5-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (E)-2-(2-(dimethylamino)vinyl)-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key Insights :

- Electron-withdrawing groups (NO₂, F) increase electrophilicity, enhancing reactivity in nucleophilic substitution or catalytic coupling reactions .

- Fluorination (e.g., 5-F derivative) improves metabolic stability and solubility compared to non-fluorinated analogs .

- Steric hindrance (e.g., acetamido group) reduces reaction yields in Pd-catalyzed processes .

Physicochemical Properties

Analysis :

- The dimethylamino group enhances solubility in polar solvents compared to chloro or methoxy analogs .

- Nitro groups contribute to higher density and thermal stability .

Biological Activity

Methyl (E)-2-(2-(dimethylamino)vinyl)-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a nitro group, a dimethylamino group, and a vinyl moiety that contribute to its reactivity and biological interactions. The structure can be represented as follows:

This compound undergoes various chemical reactions, including oxidation and reduction, which can modify its biological activity. For instance, the nitro group can be reduced to an amino group, potentially enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules. Additionally, the nitro group may undergo bioreduction to form reactive intermediates that disrupt cellular processes or inhibit enzyme activities .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has been tested against various strains of bacteria, demonstrating effectiveness against multi-drug resistant (MDR) strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression. The presence of the nitro group is thought to play a crucial role in these effects by generating reactive oxygen species (ROS) within the cells .

Comparative Studies

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl (E)-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate | Similar structure with fluorine substitution | Potentially altered antimicrobial properties |

| 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones | Different core structure | Varying reactivity and applications |

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against MDR Acinetobacter baumannii. Results showed inhibition at concentrations as low as 10 µg/mL, indicating strong antibacterial properties .

- Cancer Cell Apoptosis : In another investigation, the compound was tested on human breast cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers after treatment with 50 µM concentration over 24 hours, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.